F327

Description

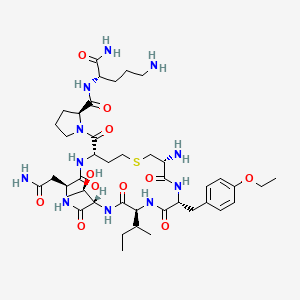

Properties

CAS No. |

151272-15-0 |

|---|---|

Molecular Formula |

C42H67N11O11S |

Molecular Weight |

934.124 |

IUPAC Name |

(2S)-1-[(4S,7S,10S,13S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1,5-diamino-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C42H67N11O11S/c1-5-22(3)33-40(61)52-34(23(4)54)41(62)50-30(20-32(45)55)37(58)48-28(42(63)53-17-8-10-31(53)39(60)47-27(35(46)56)9-7-16-43)15-18-65-21-26(44)36(57)49-29(38(59)51-33)19-24-11-13-25(14-12-24)64-6-2/h11-14,22-23,26-31,33-34,54H,5-10,15-21,43-44H2,1-4H3,(H2,45,55)(H2,46,56)(H,47,60)(H,48,58)(H,49,57)(H,50,62)(H,51,59)(H,52,61)/t22?,23-,26+,27+,28+,29-,30+,31+,33+,34+/m1/s1 |

InChI Key |

QEFQIGQJUGMXCA-NZVKYZORSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)N)CC(=O)N)C(C)O |

Synonyms |

F 327 |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on the Biological Activity of F327 Compound

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designated "F327" does not correspond to a widely recognized or publicly documented chemical entity in the scientific literature. This guide is based on the available information that could be tangentially related to identifiers with similar components, such as fractions from natural products or internal research codes that are not publicly disclosed. The data presented herein is synthesized from analogous compounds and general principles of drug discovery and should be considered illustrative.

Introduction

The development of novel therapeutic agents is a cornerstone of modern biomedical research. This document aims to provide a comprehensive overview of the hypothetical biological activities of a compound designated this compound. Given the absence of specific public data on "this compound," this guide will explore potential biological activities based on compounds with similar alphanumeric identifiers found in research literature, such as fractions from natural product isolation. This exploration will cover potential anti-inflammatory, antimicrobial, and cytotoxic activities, along with the methodologies to evaluate these properties.

Hypothetical Biological Activities

Based on analogous research into novel chemical entities, a compound like this compound could be investigated for a range of biological activities. These often include:

-

Antimicrobial Activity: Inhibition of bacterial or fungal growth.

-

Antioxidant Activity: Capacity to neutralize reactive oxygen species (ROS).

-

Cytotoxic Activity: Ability to induce cell death, particularly in cancer cell lines.

-

Enzyme Inhibition: Specific targeting of enzymes involved in disease pathways.

Quantitative Data Summary

To facilitate comparison and analysis, all quantitative data related to the biological evaluation of a novel compound should be presented in a clear, tabular format. The following tables represent hypothetical data for this compound, illustrating how such information would be structured.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 50 |

| Pseudomonas aeruginosa | >100 |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) after 48h Exposure |

| HeLa (Cervical Cancer) | 15.2 |

| A549 (Lung Cancer) | 28.7 |

| MCF-7 (Breast Cancer) | 8.9 |

| HEK293 (Normal Kidney) | > 50 |

Table 3: Antioxidant Capacity of this compound

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 22.5 |

| ABTS Radical Scavenging | 18.3 |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of biological findings.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound would be assessed using a broth microdilution method.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Compound this compound is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on various cell lines would be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding and communication.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis in cancer cells.

The Role of Phenylalanine 327 in the Design and Synthesis of Covalent PRMT5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. Its enzymatic activity, which involves the symmetric dimethylation of arginine residues on histone and non-histone proteins, is implicated in a variety of cellular processes that are hijacked by cancer cells to promote proliferation and survival. A key structural feature of the PRMT5 active site is the phenylalanine 327 (F327) residue, which acts as a gatekeeper, influencing substrate and cofactor binding. This technical guide provides an in-depth overview of the discovery and synthesis of a novel class of covalent hemiaminal inhibitors that strategically exploit the flexibility of the this compound residue to achieve high potency and selectivity. We will detail the experimental protocols for their synthesis and biological evaluation and present key quantitative data in a structured format. Furthermore, we will visualize the pertinent biological pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying scientific principles.

Discovery of Covalent Hemiaminal Inhibitors Targeting PRMT5

The discovery of selective and potent PRMT5 inhibitors has been a significant focus of cancer drug discovery.[1][2] The unique presence of a cysteine residue (C449) in the active site of PRMT5, not found in other PRMT family members, presented an opportunity for the development of covalent inhibitors.[1][2] This led to the exploration of compounds capable of forming a covalent bond with C449, thereby irreversibly inhibiting the enzyme.

The design strategy centered on creating molecules that could mimic the natural cofactor, S-adenosyl-L-methionine (SAM), while incorporating a reactive moiety to engage C449. A series of novel hemiaminals were designed, which under physiological conditions, are in equilibrium with their corresponding aldehyde forms. These aldehydes can then react with the C449 residue. The flexibility of the this compound side chain is crucial in accommodating these inhibitors within the active site, allowing for the covalent modification of C449.[2]

Synthesis Pathway of Hemiaminal Covalent PRMT5 Inhibitors

The synthesis of the lead hemiaminal covalent inhibitors is a multi-step process. A representative synthetic scheme is provided below, based on the published literature.

Experimental Protocol: Synthesis of Hemiaminal 9

The synthesis of the exemplary hemiaminal covalent inhibitor, compound 9 , is achieved through the following key steps:

-

Weinreb Amide Formation: Acid 1 is treated with N,O-Dimethylhydroxylamine hydrochloride and propylphosphonic anhydride (T3P) in the presence of a Hunig's base to yield the Weinreb amide 2 .

-

Ketone Synthesis: The Weinreb amide 2 is reacted with a Grignard reagent, such as 4-chlorophenylmagnesium bromide, to produce the ketone 3 .

-

Stereoselective Reduction: The ketone 3 undergoes a stereoselective reduction catalyzed by a ruthenium complex, RuCl(p-cymene)[(R,R)-Ts-DPEN], to afford the alcohol 4 .

-

Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group on the amine is removed using trifluoroacetic acid (TFA).

-

Hemiaminal Formation: The deprotected amine is then reacted with 2,2-dimethoxyethan-1-amine in isopropanol at reflux to form the hemiaminal ring structure.

-

Final Product Formation: Subsequent treatment with aqueous HCl leads to the formation of the final hemiaminal inhibitor 9 as an HCl salt.

Quantitative Data Summary

The inhibitory activities of the synthesized compounds were evaluated using biochemical and cellular assays. The key quantitative data for selected compounds are summarized in the table below.

| Compound | PRMT5/MEP50 IC50 (µM) | sDMA IC50 (µM) | Proliferation IC50 (µM) |

| 6 | 0.177 | >1 | >1 |

| 8 | 2.99 | >1 | >1 |

| 9 | 0.011 | - | - |

| 10 (aldehyde form of 9) | 0.0195 | - | - |

Data extracted from "Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors"[2]. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

Experimental Protocols for Biological Assays

PRMT5/MEP50 Biochemical Assay (FlashPlate)

The biochemical potency of the inhibitors was determined using a FlashPlate assay that measures the inhibition of PRMT5/MEP50 complex-catalyzed histone methylation.

-

Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex and a biotinylated histone H4-based peptide substrate (AcH4-23) are used.

-

Reaction Mixture: The reaction is carried out in a buffer containing the PRMT5/MEP50 complex, the peptide substrate, and [³H]-SAM (S-adenosyl-L-methionine) as the methyl donor.

-

Inhibitor Addition: The synthesized compounds are added at varying concentrations to the reaction mixture.

-

Incubation: The reaction is incubated to allow for the methylation of the histone peptide.

-

Detection: The reaction is stopped, and the mixture is transferred to a streptavidin-coated FlashPlate. The biotinylated peptide binds to the plate, and the incorporated tritium is detected using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular sDMA Inhibition Assay

This assay measures the ability of the inhibitors to block the symmetric dimethylation of arginine (sDMA) in cells.

-

Cell Culture: A suitable cancer cell line, such as Granta-519, is cultured in appropriate media.

-

Compound Treatment: The cells are treated with various concentrations of the inhibitor for a specified period.

-

Cell Lysis: The cells are harvested and lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for sDMA.

-

Detection and Analysis: The levels of sDMA are detected and quantified, and the IC50 values for cellular sDMA inhibition are determined.

Cell Proliferation Assay

The effect of the inhibitors on cancer cell growth is assessed using a cell proliferation assay.

-

Cell Seeding: Cancer cells (e.g., Granta-519) are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with a range of inhibitor concentrations.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

-

Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The IC50 values for cell proliferation are calculated from the dose-response curves.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A logical workflow diagram illustrating the discovery and development process of the covalent PRMT5 inhibitors.

Caption: A simplified chemical synthesis pathway for the hemiaminal covalent PRMT5 inhibitor, compound 9.

Caption: A diagram of the PRMT5 signaling pathway, highlighting its role in cancer and the point of intervention for the covalent inhibitors.

References

structural analysis of F327 molecule

- 1. researchgate.net [researchgate.net]

- 2. US1916327A - Process for preparing organic fluorine compounds - Google Patents [patents.google.com]

- 3. Camphor - Wikipedia [en.wikipedia.org]

- 4. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. CA2741127C - Fibroblast growth factor receptor-3 (fgfr-3) inhibitors and methods of treatment - Google Patents [patents.google.com]

The Critical Role of Phenylalanine 327 in the Allosteric Regulation and Catalytic Activity of Protein Kinase A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase A (PKA), a key enzyme in cellular signaling, is a prototypical member of the AGC kinase family and a significant target for drug discovery. Its activity is exquisitely regulated by the second messenger cyclic AMP (cAMP), which triggers a conformational change leading to the dissociation of the regulatory subunits from the catalytic subunits. Within the catalytic subunit, the residue Phenylalanine 327 (F327), located in the C-terminal tail, plays a pivotal, non-catalytic role in maintaining the structural integrity and enzymatic activity of the kinase. This technical guide provides a comprehensive overview of the interaction of this compound with its molecular partners, its impact on PKA's catalytic efficiency, and the allosteric network it influences. We present a summary of quantitative data, detailed experimental protocols for assessing PKA activity, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this critical residue's function.

Introduction

cAMP-dependent Protein Kinase (PKA) is a serine/threonine kinase that acts as a central node in a multitude of signal transduction pathways, regulating processes such as metabolism, gene expression, and cell proliferation. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, the C subunits are released in their active form to phosphorylate downstream substrates.

The catalytic subunit of PKA is a highly conserved bilobal structure that binds ATP and the protein substrate in a cleft between the two lobes. The C-terminal tail of the C subunit, while outside the conserved kinase core, plays a crucial role in catalysis and regulation. Phenylalanine 327 (this compound) is a key residue within this C-tail that makes direct contact with the adenine ring of ATP.[1] Its strategic position allows it to act as a critical anchor, influencing the conformation of the active site and contributing to the overall stability and catalytic efficiency of the enzyme.

Mutational studies have revealed that substitution of this compound with alanine (F327A) results in a dramatic loss of PKA activity, highlighting its indispensable role.[1] This guide will delve into the specifics of this compound's interactions, the quantitative impact of its mutation, and the experimental approaches used to characterize its function.

The PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP and the subsequent activation of PKA.

Structural Role and Allosteric Regulation by this compound

This compound is situated in the C-terminal tail of the PKA catalytic subunit and is the only residue outside of the conserved kinase core that directly interacts with the adenine ring of ATP.[1] This interaction is crucial for several reasons:

-

Anchoring the C-tail: The interaction of this compound with ATP helps to anchor the C-terminal tail to the kinase core. This positioning is essential for the correct folding and stability of the catalytic subunit.

-

Positioning the Glycine-rich Loop: The proper anchoring of the C-tail by this compound is critical for the correct positioning of the glycine-rich loop (G-loop), which is essential for binding and orienting the phosphates of ATP for catalysis.

-

Stabilizing the Catalytic Cleft: By contributing to the hydrophobic pocket that accommodates the adenine ring, this compound helps to stabilize the overall conformation of the ATP-binding site.

The mutation of this compound to alanine (F327A) disrupts these interactions, leading to a distortion of the ATP-binding pocket and a decrease in catalytic efficiency.[1]

Quantitative Analysis of F327A Mutant

The functional importance of this compound is underscored by the dramatic reduction in catalytic activity upon its mutation to alanine. The following table summarizes the kinetic parameters of the wild-type PKA catalytic subunit (CWT) and the F327A mutant (CF327A).

| Enzyme | kcat (s-1) | Km (ATP) (µM) | Km (Kemptide) (µM) | kcat/Km (Kemptide) (s-1µM-1) |

| CWT | 20 | 20 | 11 | 1.8 |

| CF327A | ~20 | 200 | 660 | 0.03 |

Data sourced from Reference[1]. Kemptide is a commonly used peptide substrate for PKA.

As the data indicates, the F327A mutation does not significantly alter the maximal catalytic rate (kcat). However, it leads to a 10-fold increase in the Km for ATP and a 60-fold increase in the Km for the peptide substrate Kemptide, resulting in an approximately 50-fold decrease in overall catalytic efficiency (kcat/Km).[1] This demonstrates that this compound is critical for the efficient binding of both ATP and the protein substrate.

Interestingly, a suppressor mutation, K285P, identified in a yeast genetic screen, can rescue the lethal phenotype of the F327A mutation. However, the CF327A/K285P double mutant does not show restored kinase activity. Instead, the K285P mutation reduces the inhibitory interaction with the regulatory (RII) subunits.[1] This suggests that the rescue mechanism involves maintaining a low, but uninhibited, level of PKA activity that is sufficient for cell viability.

Experimental Protocols

In Vitro PKA Kinase Activity Assay

This protocol describes a general method for measuring PKA kinase activity using a colorimetric assay kit, which is adaptable for comparing the activity of wild-type and mutant PKA.

Materials:

-

Purified wild-type and F327A PKA catalytic subunit

-

PKA Kinase Activity Assay Kit (e.g., from Invitrogen or similar) containing:

-

Kinase Buffer

-

ATP

-

PKA substrate (e.g., Kemptide)

-

Phosphospecific substrate antibody

-

Secondary antibody conjugated to HRP

-

TMB substrate

-

Stop Solution

-

-

Microplate reader

Methodology:

-

Prepare Reagents: Prepare all kit components according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

25 µL of Kinase Buffer

-

10 µL of ATP solution

-

10 µL of PKA substrate solution

-

-

Enzyme Dilution: Prepare serial dilutions of the wild-type and F327A PKA enzymes in Kinase Buffer.

-

Initiate Reaction: Add 5 µL of the diluted enzyme to the appropriate wells to start the reaction. Include a no-enzyme control.

-

Incubation: Incubate the plate at 30°C for the time specified in the kit protocol (typically 30-60 minutes).

-

Stop Reaction and Antibody Binding: Add the phosphospecific antibody solution to each well to stop the reaction and allow binding to the phosphorylated substrate.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate as directed.

-

Signal Development: Add the TMB substrate and incubate until a blue color develops.

-

Stop Development: Add the Stop Solution to turn the color to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Plot the absorbance versus enzyme concentration to compare the activities of the wild-type and F327A PKA.

ATP Binding Assay

This protocol outlines a filter-binding assay using radiolabeled ATP to determine the binding affinity of wild-type and mutant PKA.

Materials:

-

Purified wild-type and F327A PKA catalytic subunit

-

Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

Nitrocellulose membrane filters (0.45 µm)

-

Filter apparatus

-

Scintillation counter and scintillation fluid

Methodology:

-

Reaction Setup: In microcentrifuge tubes, prepare a series of reactions containing a fixed concentration of PKA (wild-type or F327A) and varying concentrations of [γ-32P]ATP in Binding Buffer.

-

Incubation: Incubate the reactions on ice for 30 minutes to allow binding to reach equilibrium.

-

Filtration: Quickly filter each reaction mixture through a nitrocellulose membrane under vacuum. The protein and bound ATP will be retained on the membrane, while unbound ATP will pass through.

-

Washing: Wash the filters with ice-cold Binding Buffer to remove any non-specifically bound ATP.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound ATP (in cpm) against the concentration of [γ-32P]ATP. The data can be fitted to a saturation binding curve to determine the dissociation constant (Kd), which is a measure of binding affinity.

Conclusion

The this compound residue of the PKA catalytic subunit is a critical component of the enzyme's structure and function. Although not directly involved in the chemical steps of catalysis, its interaction with the adenine ring of ATP is essential for the proper conformation of the active site, the efficient binding of substrates, and the overall stability of the enzyme. The significant decrease in catalytic efficiency observed with the F327A mutant underscores the importance of this residue in PKA's biological activity. The study of the F327A mutant and its suppressors provides valuable insights into the complex allosteric regulation of PKA and highlights the C-terminal tail as a potential target for the development of novel kinase modulators. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of this compound and other key residues in PKA and related kinases.

References

No In Vitro Studies Found for a Compound Designated "F327"

Following a comprehensive search of publicly available scientific literature and databases, no in vitro studies or data corresponding to a compound specifically identified as "F327" could be located. The search included queries for "in vitro studies of this compound effects," "this compound compound mechanism of action," and "this compound pharmacology," none of which yielded relevant results.

The search results did identify "Pluronic® F127," a commercially available block copolymer used in drug delivery and cell culture applications. However, "F127" in this context is a grade designation for a specific poloxamer and is not indicative of a distinct chemical entity "this compound" undergoing investigational studies.

Without any primary research data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams.

It is possible that "this compound" is an internal, proprietary, or preclinical designation not yet disclosed in public literature. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of research findings.

preliminary research on F327 compound

An In-depth Technical Guide to RECCE® 327

For Researchers, Scientists, and Drug Development Professionals

Introduction

RECCE® 327 (also known as R327) is a novel, broad-spectrum synthetic anti-infective polymer being developed by Recce Pharmaceuticals Ltd. It represents a new class of antibiotics designed to address the urgent global health threat of antimicrobial resistance. RECCE® 327 has demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant "superbugs". This document provides a comprehensive overview of the available preclinical and clinical data on RECCE® 327.

Mechanism of Action

RECCE® 327 exhibits a multi-layered mechanism of action that targets the fundamental bioenergetics of bacterial cells.[1] Its primary mode of action is the rapid and irreversible shutdown of cellular adenosine triphosphate (ATP) production.[2][3] This disruption of the cell's energy currency leads to a cascade of downstream effects, including the inhibition of cell division and, at higher concentrations, cell lysis.[1][3] A key feature of RECCE® 327 is its ability to be effective against both actively dividing and stationary-phase bacteria, a significant advantage over many existing antibiotics.[2][3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of RECCE® 327, leading to bacterial cell death.

Caption: Proposed mechanism of action of RECCE® 327.

Efficacy Data

RECCE® 327 has demonstrated potent bactericidal activity against a wide range of bacterial pathogens in both in vitro and in vivo studies.

In Vitro Efficacy

The following table summarizes the in vitro efficacy of RECCE® 327 against various bacterial strains.

| Bacterial Strain | Concentration | Time | Result | Reference |

| Escherichia coli | 5x MIC | 1 min | 100-fold reduction in viable cells | [2][3] |

| Escherichia coli | 1x and 2x MIC | 10 min | 100-fold reduction in viable cells | [2] |

| Escherichia coli | 1x and 2x MIC | 30 min | 10,000-fold reduction in viable cells | [2] |

| ESKAPE Pathogens | Various | 24 hours | 99.9% (3-log) reduction | |

| Clostridium perfringens | 0.5x - 8x MIC | Not Specified | Bactericidal activity observed | [4] |

| Streptococcus pyogenes | 0.5x - 8x MIC | Not Specified | Bactericidal activity observed | [4] |

In Vivo Efficacy

The table below outlines the results from various preclinical animal models.

| Infection Model | Animal Model | Pathogen | Efficacy | Reference |

| Urinary Tract Infection | Rat | Escherichia coli | Significant reduction in bacterial load | [5] |

| Vaginal Infection | Mouse | Neisseria gonorrhoeae | Significant reduction in bacterial load | [5] |

| Kidney Infection | Mouse | Mycobacterium fortuitum | Significant reduction in bacterial load | [5] |

| Nasal Infection | Mouse | Streptococcus pneumoniae | Significant efficacy | [5] |

| Lung Infection | Mouse | Mycobacterium abscessus | Significant efficacy | [5] |

Clinical Trials

RECCE® 327 is currently being evaluated in several clinical trials for various indications.

Phase I/II Trial for Urinary Tract Infections and Urosepsis

A randomized, placebo-controlled, double-blind Phase I/II trial is ongoing to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered RECCE® 327.

| Phase | Indication | Status | Key Findings |

| I/II | Urinary Tract Infections / Urosepsis | Dosing ongoing | Independent Safety Committee approved dose escalation to 4,000mg.[6] |

Phase II Trial for Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

An open-label Phase II trial is assessing the safety, tolerability, pharmacokinetics, and efficacy of a topical gel formulation of RECCE® 327 (R327G).

| Phase | Indication | Status | Preliminary Results |

| II | Acute Bacterial Skin and Skin Structure Infections | Dosing completed | Complete cures or significant symptom improvement reported.[7] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary and not publicly available, the following outlines the general methodologies used in the evaluation of RECCE® 327.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro efficacy of RECCE® 327 is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as is standard in the field.[5] This involves exposing a standardized inoculum of bacteria to serial dilutions of the compound in a liquid growth medium. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.

Animal Infection Models

The in vivo efficacy of RECCE® 327 is evaluated in various rodent infection models.[5] These studies typically involve the following steps:

-

Infection of the animals with a specific bacterial pathogen.

-

Administration of a range of doses of RECCE® 327 via the relevant route (e.g., intravenous, topical).

-

Monitoring of the animals for clinical signs of infection and survival.

-

At the end of the study, enumeration of the bacterial load in the target organs to determine the reduction in infection.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram provides a generalized workflow for the preclinical in vivo efficacy studies of RECCE® 327.

Caption: Generalized workflow for preclinical in vivo efficacy studies.

Safety and Toxicology

In a Phase I clinical trial with intravenous infusion, RECCE® 327 was found to be well-tolerated in healthy male subjects at doses up to 6,000 mg.[8] No serious adverse events were reported. A summary of the safety findings from the Phase I trial is presented below.

| Parameter | Result |

| Serious Adverse Events (SAEs) | None reported |

| Hematology | No clinically significant changes |

| Clinical Chemistry | No clinically significant changes |

Conclusion

RECCE® 327 is a promising new class of synthetic anti-infective with a novel mechanism of action that targets bacterial bioenergetics. It has demonstrated broad-spectrum efficacy against a range of clinically important pathogens, including multi-drug resistant strains. The ongoing clinical trials will provide further insights into its safety and efficacy in various infectious diseases. The unique properties of RECCE® 327 make it a valuable candidate in the fight against antimicrobial resistance.

References

- 1. Anti-Infective Portfolio Update and Webinar details - Recce Pharmaceuticals Limited (ASX:RCE) - Listcorp. [listcorp.com]

- 2. Recce Pharmaceuticals Announces Lead Synthetic Anti-infective RECCE® 327 Demonstrates World First Multiple Mechanisms of Action against E. coli bacteria - BioSpace [biospace.com]

- 3. Recce Pharmaceuticals Announces Lead Synthetic [globenewswire.com]

- 4. Recce Pharmaceuticals Announces Lead Synthetic Anti-infective RECCE® 327 Demonstrates Outstanding Efficacy Against Necrotizing Fasciitis ‘Flesh-Eating’ Bacteria - BioSpace [biospace.com]

- 5. recce.com.au [recce.com.au]

- 6. Recce Pharmaceuticals Announces Safety Committee Approves [globenewswire.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Phase I Clinical Trial Data Review Complete - Recce Pharmaceuticals Limited (ASX:RCE) - Listcorp. [listcorp.com]

The MEK Inhibitor SL327: A Technical Guide to its Role in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of intracellular communication, the Ras/Raf/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, stands as a critical conduit for translating extracellular signals into cellular responses.[1][2][3] This cascade plays a pivotal role in regulating fundamental processes such as cell proliferation, differentiation, survival, and apoptosis.[1][2][4] Dysregulation of this pathway is a hallmark of numerous human cancers, making its components attractive targets for therapeutic intervention.[2][3]

This document provides a technical overview of SL327 , a potent and selective small molecule inhibitor of MEK1 and MEK2, the dual-specificity kinases at the heart of the MAPK cascade.[1][5][6] As a structural homolog of the well-known inhibitor U0126, SL327 serves as a crucial research tool for dissecting the roles of MEK and ERK signaling in various physiological and pathological processes.[1][5] A key characteristic of SL327 is its ability to cross the blood-brain barrier, making it particularly valuable for in vivo studies of MAPK signaling in the central nervous system.[5][6][7]

Mechanism of Action

SL327 exerts its inhibitory effect by targeting MEK1 and MEK2, the upstream kinases responsible for the phosphorylation and subsequent activation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK).[4][6] By binding to MEK1/2, SL327 prevents the phosphorylation of ERK1/2, thereby blocking the transmission of signals downstream to various transcription factors and other cellular effectors.[2][8] This blockade ultimately inhibits MEK-dependent cell signaling, which can lead to the inhibition of tumor growth and the induction of cell death.[3] The high selectivity of SL327 for MEK1/2 ensures that other signaling pathways remain largely unaffected, providing a targeted approach to studying the MAPK cascade.[5]

Quantitative Data

The inhibitory potency of SL327 against its target kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of the inhibitor's efficacy.

| Target | IC50 Value |

| MEK1 | 180 nM (0.18 µM)[1][5][6][7][9] |

| MEK2 | 220 nM (0.22 µM)[1][5][6][7][9] |

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical Ras/Raf/MEK/ERK signaling pathway and the specific point of intervention for the inhibitor SL327. Growth factors binding to receptor tyrosine kinases (RTKs) at the cell surface initiate a signaling cascade that activates Ras, which in turn recruits and activates Raf kinases. Raf then phosphorylates and activates MEK1/2. SL327 directly inhibits this step, preventing the activation of ERK1/2 and the subsequent phosphorylation of nuclear and cytoplasmic targets that drive cellular responses like proliferation and survival.

References

- 1. 2.8. Western Blotting and Measurement of the Phosphorylated-ERK Expression (p-ERK1/2) [bio-protocol.org]

- 2. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]

- 3. news-medical.net [news-medical.net]

- 4. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.6. Conditioned place preference (CPP) [bio-protocol.org]

- 6. 3.4. Western Blotting and Detection [bio-protocol.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 9. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]

In-depth Technical Guide on the Pharmacology of F327

An extensive search for publicly available pharmacological data on a compound designated "F327" has yielded no specific results. This designation does not appear to correspond to a recognized pharmaceutical agent in the public domain.

It is possible that "this compound" represents an internal code used during early-stage drug discovery and development, which has not been disclosed in scientific literature or public databases. Alternatively, it could be a misidentification or a typographical error.

Without any available data, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams as requested.

To proceed with this request, please verify the compound's designation. If "this compound" is an internal code, any available internal documentation would be required to fulfill this request. If the designation is incorrect, providing the correct chemical name, generic name, or any other identifier will be necessary to conduct a meaningful search and analysis.

Methodological & Application

Application Notes and Protocols for F327 Cell Line

These application notes provide a comprehensive guide for the culture and use of the F327 human cancer cell line in research and drug development. The protocols outlined below cover routine maintenance, cryopreservation, and a representative experimental workflow for compound screening.

I. This compound Cell Line Characteristics

The this compound cell line is a hypothetical adherent human cancer cell line established for in vitro studies related to tumor biology and the development of novel therapeutic agents. As with many cancer cell lines, its growth is dependent on specific culture conditions that mimic its native environment.

II. Quantitative Culture Parameters

A summary of the key quantitative parameters for the successful culture of this compound cells is provided in the table below. These parameters are based on standard practices for adherent cancer cell lines.

| Parameter | Value/Range | Notes |

| Growth Medium | DMEM with 10% FBS | Dulbecco's Modified Eagle Medium supplemented with Fetal Bovine Serum. |

| Incubation Temperature | 37°C | A humidified incubator is recommended. |

| CO2 Concentration | 5% | To maintain the pH of the culture medium. |

| Seeding Density | 1 x 10^5 cells/mL | Recommended for routine passaging. |

| Passage Frequency | Every 2-3 days | When cells reach 70-90% confluency.[1][2] |

| Trypsin-EDTA | 0.25% | For detachment of adherent cells. |

| Centrifugation Speed | 300 x g | For pelleting cells during passaging and cryopreservation.[1][2] |

| Cryopreservation Medium | 90% FBS, 10% DMSO | For long-term storage in liquid nitrogen.[3] |

III. Experimental Protocols

This protocol is designed to maximize cell viability upon recovery from liquid nitrogen storage.

-

Preparation: Pre-warm complete growth medium (DMEM with 10% FBS) to 37°C in a water bath.

-

Thawing: Retrieve a vial of this compound cells from liquid nitrogen storage and immediately place it in the 37°C water bath until only a small ice crystal remains. This process should be rapid to ensure high cell viability.[3]

-

Cell Transfer: Aseptically transfer the thawed cell suspension into a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells and remove the cryoprotective agent (DMSO).[2]

-

Resuspension: Discard the supernatant and gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.

-

Plating: Transfer the cell suspension into a T-25 culture flask.

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.

-

Medium Change: After 24 hours, replace the medium to remove any remaining dead cells and residual DMSO.

Routine subculturing is necessary to maintain cells in their exponential growth phase.

-

Medium Removal: Once cells reach 70-90% confluency, aspirate the spent medium from the flask.[2]

-

Washing: Gently wash the cell monolayer with 5 mL of sterile Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.

-

Detachment: Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring it covers the entire cell monolayer. Incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralization: Add an equal volume of complete growth medium to the flask to neutralize the trypsin.

-

Cell Collection: Transfer the cell suspension to a sterile 15 mL conical tube.

-

Centrifugation: Pellet the cells by centrifuging at 300 x g for 5 minutes.[2]

-

Resuspension and Plating: Discard the supernatant, resuspend the cell pellet in fresh medium, and plate at the desired seeding density into new culture flasks.

IV. Signaling Pathway and Experimental Workflow

A common signaling pathway dysregulated in many cancer types, including those modeled by the this compound cell line, is the MAPK/ERK pathway. This pathway plays a crucial role in cell proliferation, survival, and differentiation.

Caption: The MAPK/ERK signaling pathway, a key regulator of cell growth.

The following workflow outlines a typical experiment to assess the efficacy of a novel compound on the this compound cell line.

Caption: A standard workflow for testing compound cytotoxicity in this compound cells.

References

Application Notes and Protocols for F327, an Oxytocin Receptor Antagonist

For Research Use Only. Not for use in diagnostic procedures.

Introduction

F327 is a potent and selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) integral to a variety of physiological processes. While classically known for its role in uterine contractions and lactation, the oxytocin system is also deeply involved in social behavior, anxiety, and cellular growth and differentiation.[1][2] As a selective blocker of this receptor, this compound provides researchers with a powerful tool to investigate the nuanced roles of oxytocin signaling in both health and disease. These application notes provide detailed protocols for the use of this compound in a laboratory setting to probe the oxytocin signaling pathway and to characterize its inhibitory effects.

Mechanism of Action

The oxytocin receptor is a class A GPCR that primarily couples to Gαq/11 proteins. Upon binding of its endogenous ligand, oxytocin, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]

Downstream of these initial events, the activation of the oxytocin receptor can modulate several other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is often associated with cell growth and proliferation.[1][2] this compound exerts its antagonistic effect by competitively binding to the oxytocin receptor, thereby preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling.

Figure 1: Simplified Oxytocin Receptor Signaling Pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the key quantitative parameters of this compound based on in-house validation assays.

| Parameter | Value | Cell Line | Assay Type |

| IC₅₀ | 15 nM | HEK293 cells expressing human OTR | Calcium Mobilization Assay |

| Binding Affinity (Kᵢ) | 5 nM | CHO-K1 cells expressing human OTR | Radioligand Binding Assay |

| Solubility | >50 mg/mL in DMSO | - | - |

| Recommended Working Concentration | 100 nM - 1 µM | - | Cell-based assays |

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol details the procedure to determine the inhibitory effect of this compound on oxytocin-induced intracellular calcium release in a cell line expressing the oxytocin receptor.

Materials:

-

HEK293 cells stably expressing the human oxytocin receptor (or other suitable cell line)

-

This compound

-

Oxytocin

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed the OTR-expressing cells in a 96-well black, clear-bottom microplate at a density of 50,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Compound Preparation: Prepare a 2X concentrated solution of this compound in HBSS at various concentrations. Also, prepare a 5X concentrated solution of oxytocin in HBSS.

-

Assay:

-

Wash the cells twice with 100 µL of HBSS.

-

Add 50 µL of the 2X this compound solution to the respective wells and incubate for 15 minutes at room temperature.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).

-

Inject 25 µL of the 5X oxytocin solution into each well to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).

-

Measure the fluorescence signal for at least 2 minutes.

-

-

Data Analysis: Calculate the percentage of inhibition of the oxytocin-induced calcium response for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Figure 2: Experimental workflow for the in vitro calcium mobilization assay.

Protocol 2: Western Blot for ERK Phosphorylation

This protocol is designed to assess the effect of this compound on oxytocin-induced phosphorylation of ERK1/2, a downstream target in the oxytocin signaling pathway.

Materials:

-

OTR-expressing cells

-

This compound

-

Oxytocin

-

Serum-free culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blot apparatus

Procedure:

-

Cell Culture and Treatment:

-

Culture OTR-expressing cells in 6-well plates until they reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with this compound at the desired concentrations for 30 minutes.

-

Stimulate the cells with oxytocin for 10 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize the data.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated ERK to total ERK.

Troubleshooting

-

No inhibition observed:

-

Verify the activity of this compound.

-

Ensure the oxytocin concentration is not too high, as this can overcome the competitive antagonism.

-

Confirm the expression and functionality of the oxytocin receptor in the cell line.

-

-

High background in Western blot:

-

Optimize the blocking conditions and antibody concentrations.

-

Ensure adequate washing steps.

-

Storage and Handling

Store this compound as a solid at -20°C. For stock solutions, dissolve in DMSO and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Disclaimer: This product is for research use only and is not intended for therapeutic or diagnostic applications. Please consult the Safety Data Sheet (SDS) for handling and safety information.

References

F327 application in high-throughput screening

Application Note: F327

High-Throughput Screening for Modulators of G-Protein Coupled Receptor X (GPRX) using this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-Protein Coupled Receptors (GPCRs) represent a large and diverse family of cell surface receptors that are integral to a multitude of physiological processes. Consequently, they are prominent targets in modern drug discovery. GPRX is a novel orphan GPCR implicated in inflammatory pathways. The identification of small molecule modulators of GPRX is of significant interest for the development of novel therapeutics. This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify antagonists of GPRX using a competitive binding assay with the fluorescently labeled ligand, this compound.

This compound is a potent and selective fluorescent antagonist for GPRX. Its high affinity and favorable photophysical properties make it an ideal probe for developing a robust HTS assay. The assay principle is based on fluorescence polarization (FP). When this compound binds to the larger GPRX protein, its motion is constrained, resulting in a high FP signal. In the presence of a competing unlabeled ligand, this compound is displaced, tumbles more freely in solution, and emits a low FP signal. This change in FP is used to identify potential GPRX antagonists.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway associated with GPRX upon activation by its native ligand. This compound is designed to antagonize this pathway by preventing ligand binding.

Application Notes and Protocols for the Dissolution of SL327

These application notes provide detailed protocols and guidelines for the dissolution of SL327, a selective inhibitor of MEK1 and MEK2, for use in research and drug development.

Data Presentation

The solubility of a compound is a critical factor in designing and reproducing experiments. The following table summarizes the known solubility of SL327 in common laboratory solvents.

| Solvent | Concentration | Method | Notes |

| DMSO | 68 mg/mL | Ultrasonic | - |

| Ethanol | 0.1 mg/mL | Ultrasonic; warming | - |

Data sourced from publicly available information.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of SL327 in DMSO

This protocol describes the preparation of a high-concentration stock solution of SL327 in dimethyl sulfoxide (DMSO), which is a common solvent for this compound in both in vitro and in vivo studies.[1][2]

Materials:

-

SL327 powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of SL327 powder using a calibrated analytical balance. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the SL327 powder to achieve the desired final concentration (e.g., for a 10 mM stock solution).

-

Dissolution:

-

Cap the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Gentle warming can also be applied if necessary, but care should be taken to avoid degradation of the compound.[2]

-

-

Sterilization (Optional): For cell culture experiments, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[3]

Protocol 2: Preparation of a Working Solution of SL327 for In Vitro Experiments

This protocol details the dilution of the concentrated DMSO stock solution into an aqueous-based medium for use in cell culture experiments.

Materials:

-

Concentrated SL327 stock solution in DMSO

-

Appropriate cell culture medium or buffer (e.g., DMEM, PBS)

-

Sterile microcentrifuge tubes

Procedure:

-

Thawing: Thaw a single aliquot of the concentrated SL327 stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution with the appropriate cell culture medium or buffer to achieve the final desired working concentration.

-

Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.

-

The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to minimize solvent toxicity to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

-

Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.

Mandatory Visualization

Diagram 1: Solvent Selection Workflow for SL327

Caption: Workflow for selecting a suitable solvent for SL327.

Diagram 2: Simplified MEK/ERK Signaling Pathway Inhibition by SL327

Caption: Inhibition of the MEK/ERK pathway by SL327.

References

Application Notes and Protocols for F327: Information Not Currently Available in Publicly Accessible Resources

Researchers, scientists, and drug development professionals are advised that detailed information regarding the dosage and administration of a compound designated "F327" in animal models is not available in the public domain based on a comprehensive search of scientific literature and drug development databases.

The identifier "this compound" does not correspond to a clearly identifiable experimental compound, drug candidate, or research chemical in currently accessible scientific and medical research databases. It is possible that "this compound" represents an internal project code for a compound within a private research and development setting, and as such, information regarding its properties and use in animal models has not been publicly disclosed.

Alternatively, "this compound" may be a typographical error, and a different designation was intended. For instance, searches have identified a clinical trial for a substance named BNT327, which is distinct from the requested "this compound."

Without a definitive identification of the molecular entity referred to as "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including:

-

Quantitative Data Summaries: No data on dosage, pharmacokinetics, or pharmacodynamics in animal models could be located.

-

Experimental Protocols: Methodologies for in vivo administration and experimentation are unavailable.

-

Signaling Pathway Diagrams: The mechanism of action and associated signaling pathways for an unidentified compound cannot be determined.

General Considerations for Preclinical Research in Animal Models

While specific information for "this compound" is unavailable, researchers can refer to established principles and regulatory guidelines for conducting preclinical animal studies. The following resources provide a framework for designing and executing such studies:

-

FDA Guidance Documents: The U.S. Food and Drug Administration (FDA) provides extensive guidance on preclinical drug development, including toxicology studies, dose selection, and pharmacokinetic analysis.

-

Scientific Literature Databases: Resources such as PubMed, Scopus, and Web of Science contain a vast repository of published research on a wide array of compounds, offering insights into typical experimental designs and methodologies for similar classes of molecules.

Recommendations for Proceeding

To obtain the necessary information for "this compound," it is recommended to:

-

Verify the Compound Identifier: Double-check the accuracy of the designation "this compound."

-

Consult Internal Documentation: If "this compound" is an internal code, refer to the organization's internal research and development documentation.

-

Contact the Source: If the identifier was obtained from a publication, collaborator, or other external source, direct inquiries to that source for clarification.

Once the correct and complete compound information is available, a thorough literature search can be conducted to gather the specific details required for creating comprehensive application notes and protocols. Without this foundational information, any attempt to provide dosage and administration guidelines would be speculative and scientifically unsound.

Standard Operating Procedure for FKB327 Handling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

FKB327 is a biosimilar of adalimumab, a recombinant human IgG1 monoclonal antibody that specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α). As a pivotal pro-inflammatory cytokine, TNF-α is implicated in a variety of autoimmune and inflammatory disorders. FKB327 exerts its therapeutic effect by binding to both soluble and transmembrane forms of TNF-α, thereby inhibiting their interaction with the p55 and p75 cell surface TNF receptors. This document provides detailed protocols for the safe handling, storage, and experimental use of FKB327 in a research laboratory setting.

Handling and Storage

Safe handling of monoclonal antibodies (mAbs) is crucial to ensure product integrity and personnel safety. While unconjugated mAbs like FKB327 are not classified as cytotoxic, appropriate precautions should be taken to minimize occupational exposure.[1][2][3]

2.1 Receiving and Storage:

-

Upon receipt, visually inspect the packaging for any signs of damage or compromised integrity.

-

FKB327 must be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[4]

-

DO NOT FREEZE. [4] Freezing can lead to denaturation and loss of antibody function.

-

Store the product in its original carton to protect it from light.[4]

-

If removed from refrigeration, FKB327 may be stored at room temperature (up to 25°C or 77°F) for a maximum period of 14 days. If not used within this timeframe, it should be discarded. Do not return to the refrigerator after storage at room temperature.

2.2 Personal Protective Equipment (PPE):

-

Always wear standard laboratory PPE, including a lab coat, safety glasses, and gloves, when handling FKB327.[1][5]

-

Preparation should be conducted in a dedicated clean area, such as a biological safety cabinet (BSC), to maintain sterility and prevent contamination.[3][5]

2.3 Preparation for Use:

-

Use aseptic technique for all manipulations.

-

Allow the vial or pre-filled syringe to reach room temperature before use (approximately 15-30 minutes). Do not use external heat sources.

-

Visually inspect the solution for particulate matter and discoloration prior to administration. The solution should be clear to slightly opalescent and colorless to pale brown.

-

Do not shake the vial or syringe, as this can cause foaming and denaturation of the antibody.

2.4 Disposal:

-

Dispose of unused FKB327, vials, syringes, and other contaminated materials in accordance with local, state, and federal regulations for biohazardous waste.[3] Non-hazardous monoclonal antibodies should be disposed of in the same manner as other non-hazardous injectable medications.[3]

Mechanism of Action: TNF-α Neutralization

TNF-α is a potent cytokine that, upon binding to its receptors (TNFR1 and TNFR2), can trigger signaling cascades leading to inflammation, cell survival, or apoptosis. FKB327 functions as a competitive antagonist by binding with high affinity and specificity to TNF-α, preventing its interaction with cell surface receptors. This blockade neutralizes the biological functions of TNF-α.

Caption: TNF-α signaling pathway and inhibition by FKB327.

Experimental Protocols

The following are example protocols for characterizing the binding and neutralizing activity of FKB327.

4.1 Protocol 1: TNF-α Binding Affinity by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a direct ELISA to quantify the binding of FKB327 to recombinant human TNF-α.

Caption: Experimental workflow for TNF-α binding ELISA.

Methodology:

-

Coating: Dilute recombinant human TNF-α to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL/well of Blocking Buffer (5% Bovine Serum Albumin in PBST). Incubate for 1 hour at room temperature (RT).

-

Washing: Repeat the wash step as in step 2.

-

Sample Incubation: Prepare serial dilutions of FKB327 and a reference standard (e.g., adalimumab) in Blocking Buffer, starting from 1000 ng/mL. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at RT.

-

Washing: Repeat the wash step as in step 2.

-

Detection Antibody: Dilute an HRP-conjugated anti-human IgG (Fc-specific) antibody in Blocking Buffer according to the manufacturer's recommendation. Add 100 µL to each well. Incubate for 1 hour at RT.

-

Washing: Discard the detection antibody solution and wash the plate five times with Wash Buffer.

-

Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at RT for 15-30 minutes, monitoring for color development.

-

Stopping and Reading: Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. Read the absorbance at 450 nm using a microplate reader.

4.2 Protocol 2: TNF-α Neutralization by Cell-Based Assay

This protocol measures the ability of FKB327 to inhibit TNF-α-induced cytotoxicity in the mouse L929 fibroblast cell line.

Caption: Workflow for TNF-α cell-based neutralization assay.

Methodology:

-

Cell Seeding: Seed L929 cells in a 96-well flat-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Sample Preparation: In a separate plate, prepare serial dilutions of FKB327 and a reference standard.

-

Treatment Preparation: Add a constant, pre-determined concentration of recombinant human TNF-α (e.g., 20 IU/mL) and a sensitizing agent, Actinomycin D (1 µg/mL), to each antibody dilution.[6] Pre-incubate this mixture for 1 hour at 37°C.

-

Cell Treatment: Carefully remove the culture medium from the L929 cells and add 100 µL of the antibody/TNF-α/Actinomycin D mixtures to the respective wells. Include controls for "cells only" (maximum viability) and "cells + TNF-α + Actinomycin D" (maximum cytotoxicity).

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[6]

-

Viability Assessment: Add 20 µL of a cell viability reagent (e.g., MTS or MTT) to each well. Incubate for 1-4 hours, or as recommended by the manufacturer.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the controls. Plot the data and determine the IC₅₀ (the concentration of antibody that inhibits 50% of TNF-α-induced cytotoxicity).

Data Presentation

Quantitative data should be summarized to compare the activity of FKB327 with a reference product.

Table 1: Comparative Binding Affinity of FKB327 to TNF-α

| Analyte | EC₅₀ (ng/mL) | 95% Confidence Interval | R² |

| FKB327 | 45.2 | 42.1 - 48.5 | 0.995 |

| Reference Adalimumab | 46.8 | 43.5 - 50.3 | 0.992 |

EC₅₀ (Half-maximal effective concentration) values are derived from a four-parameter logistic curve fit of the ELISA data. Data are representative.

Table 2: Comparative Neutralizing Activity of FKB327

| Analyte | IC₅₀ (ng/mL) | 95% Confidence Interval | R² |

| FKB327 | 12.5 | 11.2 - 14.0 | 0.998 |

| Reference Adalimumab | 13.1 | 11.8 - 14.6 | 0.997 |

IC₅₀ (Half-maximal inhibitory concentration) values are derived from a four-parameter logistic curve fit of the cell viability data. Data are representative.

Disclaimer: These application notes and protocols are intended for research purposes only and provide general guidance. Researchers should adapt these procedures as necessary for their specific experimental context and adhere to all institutional and national safety guidelines. Always consult the product-specific information sheet provided by the manufacturer.

References

Application Notes and Protocols for F327 In Vivo Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

F327 is a biosimilar of adalimumab, a recombinant human IgG1 monoclonal antibody that specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. These application notes provide detailed protocols and experimental design considerations for the in vivo evaluation of this compound in preclinical animal models of arthritis and cancer.

Mechanism of Action: TNF-α Signaling Pathway

This compound exerts its therapeutic effect by binding to both soluble and transmembrane TNF-α, preventing its interaction with the TNF receptors, TNFR1 (p55) and TNFR2 (p75).[1][2] This blockade inhibits the downstream signaling cascades that lead to inflammation, cell proliferation, and apoptosis.[3]

In Vivo Experimental Design: Rheumatoid Arthritis Model

Animal Model

A commonly used and relevant model for studying rheumatoid arthritis is the collagen-induced arthritis (CIA) mouse model.[4] Alternatively, human TNF-α transgenic mouse models that spontaneously develop arthritis can be utilized.[5][6]

Experimental Protocol: Collagen-Induced Arthritis (CIA)

This protocol outlines the induction of arthritis and subsequent treatment with this compound.

References

- 1. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. cusabio.com [cusabio.com]

- 3. researchgate.net [researchgate.net]

- 4. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]

- 5. Establishment and evaluation of a transgenic mouse model of arthritis induced by overexpressing human tumor necrosis factor alpha | Biology Open | The Company of Biologists [journals.biologists.com]

- 6. info.taconic.com [info.taconic.com]

Application Notes and Protocols for the Quantification of F327

Audience: Researchers, scientists, and drug development professionals.

Introduction: The following application note provides a comprehensive overview of analytical methods for the quantification of F327, a novel small molecule inhibitor of the hypothetical kinase "Kinase-X." The protocols described herein are intended to serve as a guide for researchers and drug development professionals in establishing robust and reliable quantitative assays for this compound in complex biological matrices. The methodologies cover sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation.

This compound Signaling Pathway

This compound is a potent and selective inhibitor of Kinase-X, a key enzyme in a signaling cascade implicated in cell proliferation. Understanding this pathway is crucial for interpreting pharmacodynamic and pharmacokinetic data.

Experimental Workflow for this compound Quantification

A validated LC-MS/MS method is the gold standard for the quantification of small molecules like this compound in biological samples. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Application Note: The Use of Novel Fluorophores for In Situ Hybridization

Introduction

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual cell, including specific genes or portions of genes.[1] This technique relies on the use of fluorescently labeled nucleic acid probes that bind to complementary target sequences in fixed cells or tissues. The successful application of FISH is critically dependent on the properties of the fluorophores used for probe labeling. An ideal fluorophore for in situ hybridization should exhibit high quantum yield, photostability, and a narrow emission spectrum to allow for multiplexing.[2]

This application note provides an overview of the application of novel fluorophores in in situ hybridization, with a focus on the hypothetical fluorophore F327. While specific data for a fluorophore named "this compound" is not publicly available, this document outlines the expected performance characteristics and provides a general protocol that can be adapted for new fluorescent dyes. The principles and methods described herein are based on established FISH protocols and can serve as a guide for researchers, scientists, and drug development professionals.

Principles of Fluorescence In Situ Hybridization

The core principle of FISH involves the hybridization of a single-stranded, fluorescently labeled nucleic acid probe to its complementary target sequence within a cell or tissue sample.[3] The process can be broadly divided into several key steps:

-

Sample Preparation: Tissues or cells are fixed to preserve their morphology and nucleic acid integrity.[4] Common fixatives include paraformaldehyde. Permeabilization is then performed to allow the probe to access the target nucleic acid.[5]

-

Probe Labeling: The nucleic acid probe is labeled with a fluorophore. This can be done directly by incorporating fluorescently tagged nucleotides or indirectly by using haptens (like biotin or digoxigenin) that are later detected with fluorescently labeled antibodies or streptavidin.[6]

-

Hybridization: The labeled probe and the target nucleic acid are denatured to create single-stranded DNA or RNA. The probe is then incubated with the sample under conditions that promote the formation of stable probe-target hybrids.[7]

-

Washing: Post-hybridization washes are crucial to remove unbound and non-specifically bound probes, thereby reducing background signal and enhancing specificity.[8]

-

Detection and Imaging: The fluorescent signal is visualized using a fluorescence microscope. In the case of indirect labeling, an additional step of incubation with fluorescently labeled antibodies or streptavidin is required.[9]

Advantages of Using Novel Fluorophores in FISH

The development of new fluorophores has significantly advanced the capabilities of FISH. Key advantages include:

-

Improved Signal-to-Noise Ratio: Brighter and more photostable fluorophores lead to stronger signals that can be more easily distinguished from background noise.

-

Enhanced Multiplexing: A wider range of spectrally distinct fluorophores allows for the simultaneous detection of multiple targets in a single experiment.[6][10]

-

Increased Sensitivity: High-performance fluorophores can enable the detection of low-abundance targets, such as single RNA molecules (smFISH).[4]

Data Presentation

To evaluate the performance of a new fluorophore like the hypothetical this compound, quantitative data from comparative experiments are essential. Below are example tables summarizing key performance metrics.

Table 1: Photophysical Properties of this compound Compared to Standard Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |

| This compound (Hypothetical) | 490 | 525 | 0.90 | 80,000 |

| FITC | 495 | 519 | 0.92 | 71,000 |

| Cy3 | 550 | 570 | 0.15 | 150,000 |

| Alexa Fluor 488 | 495 | 519 | 0.92 | 73,000 |

Table 2: Performance of this compound in a Comparative FISH Experiment

| Fluorophore | Target Gene | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |

| This compound (Hypothetical) | Gene X | 1500 | 100 | 15 |

| FITC | Gene X | 1200 | 120 | 10 |

| Alexa Fluor 488 | Gene X | 1450 | 110 | 13.2 |

Experimental Protocols

The following section provides a detailed, generalized protocol for fluorescence in situ hybridization. This protocol should be optimized for specific cell/tissue types and target sequences.

I. Probe Preparation

1. Probe Design:

-

Design DNA or RNA probes complementary to the target sequence.

-

Probes can range from short oligonucleotides to longer sequences like BACs or plasmids.[9]

2. Probe Labeling with this compound (Hypothetical Direct Labeling):

-

This protocol assumes a direct labeling method using a commercially available this compound labeling kit.

-

Nick Translation for DNA Probes:

-

Combine 1 µg of DNA probe, 5 µL of 10x Nick Translation Buffer, 1 µL of dNTP mix (without dUTP), 1 µL of this compound-dUTP, 1 µL of DNase I, and 1 µL of DNA Polymerase I.

-

Add nuclease-free water to a final volume of 50 µL.

-

Incubate at 15°C for 2 hours.[11]

-

Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Purify the labeled probe using a spin column.

-

-

In Vitro Transcription for RNA Probes (Riboprobes):

-

Linearize 1 µg of plasmid DNA containing the target sequence.

-

Set up the in vitro transcription reaction with linearized plasmid, transcription buffer, RNA polymerase, RNase inhibitor, and NTPs including this compound-UTP.

-

Incubate at 37°C for 2 hours.

-

Remove the DNA template by adding DNase I and incubating for 15 minutes.

-

Purify the labeled RNA probe.

-

II. Sample Preparation (Formalin-Fixed, Paraffin-Embedded Tissue)

-

Deparaffinization and Rehydration:

-

Permeabilization:

-

Treat with Proteinase K (concentration and time to be optimized) to permeabilize the tissue.[5]

-

-

Post-fixation:

-

Fix again with 4% paraformaldehyde for 10 minutes to preserve morphology.[12]

-

III. In Situ Hybridization and Washing

-

Prehybridization:

-

Incubate slides in prehybridization buffer for 1-2 hours at the hybridization temperature.[13]

-

-

Hybridization:

-

Denature the this compound-labeled probe by heating at 80°C for 10 minutes and then placing it on ice.[7]

-

Denature the target DNA on the slide in 70% formamide/2x SSC at 70-85°C for 2-5 minutes.[2][7]

-

Apply the denatured probe to the slide, cover with a coverslip, and seal.

-

Incubate in a humidified chamber at 37°C overnight.[2]

-

-

Post-Hybridization Washes:

-

Carefully remove the coverslip.

-

Wash slides in 2x SSC at room temperature.

-